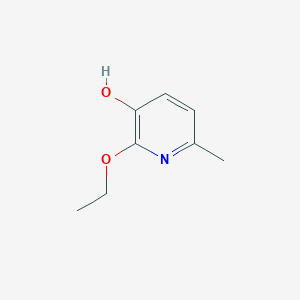

2-Ethoxy-6-methylpyridin-3-ol

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Systems

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and vital scaffold in chemistry. nih.gov Its derivatives are found in a vast array of natural products, including vitamins like niacin and pyridoxine, and coenzymes. nih.gov In the realm of synthetic chemistry, pyridine and its analogues are foundational components in the design and synthesis of a diverse range of molecules with significant applications. nih.govrsc.org

The presence of the nitrogen atom imparts a degree of basicity to the pyridine ring, which can enhance the water solubility of molecules, a desirable trait for pharmaceutical agents. mdpi.comresearchgate.net This has led to the incorporation of pyridine scaffolds into numerous therapeutic agents across a broad spectrum of medicinal applications, including antimicrobial, antiviral, and anti-inflammatory drugs. mdpi.comnih.gov Beyond medicine, pyridine derivatives are crucial as ligands in organometallic chemistry and asymmetric catalysis, and they are integral to the development of functional nanomaterials due to their unique electronic and physical properties. nih.gov The pyridine scaffold's susceptibility to both nucleophilic and electrophilic substitution allows for extensive functionalization, making it a versatile building block for creating complex molecular architectures. nih.gov

Overview of Heteroaromatic Alcohols in Organic Synthesis and Functional Materials

Heteroaromatic alcohols, which feature a hydroxyl group attached to a heteroaromatic ring system, are a pivotal class of compounds in organic synthesis and materials science. Their dual functionality—the aromatic ring and the reactive hydroxyl group—allows them to participate in a wide variety of chemical transformations. beilstein-journals.org The hydroxyl group can be oxidized to form corresponding aldehydes or ketones, or it can undergo substitution reactions. evitachem.com

In the context of organic synthesis, heteroaromatic alcohols serve as versatile starting materials for the construction of more complex N-heterocycles, which are of great interest for their applications in pharmaceuticals and functional materials. nih.gov Modern synthetic strategies, such as borrowing hydrogen and acceptorless dehydrogenative coupling reactions, utilize alcohols as sustainable reagents for the atom-efficient synthesis of these valuable compounds. nih.govntc-us.com These methods often proceed through the in-situ generation of reactive carbonyl compounds from the alcohol, which then react further to build the desired heterocyclic framework. nih.gov The development of efficient catalytic systems for these transformations is an active area of research. researchgate.net Furthermore, heteroaromatic alcohols are key precursors in the synthesis of chiral tertiary alcohols, which are important building blocks in synthetic chemistry. researchgate.net

Structural Elucidation and Positional Isomerism Considerations for 2-Ethoxy-6-methylpyridin-3-ol

The precise structure of this compound is defined by a pyridine ring substituted with an ethoxy group at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 6-position. The definitive determination of this arrangement relies on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of each atom and the connectivity within the molecule. evitachem.comethernet.edu.et

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Core Scaffold | Pyridine |

| Substituent at C2 | Ethoxy group (-OCH2CH3) |

| Substituent at C3 | Hydroxyl group (-OH) |

| Substituent at C6 | Methyl group (-CH3) |

Positional isomerism is a critical consideration for substituted pyridines like this compound. The relative positions of the ethoxy, methyl, and hydroxyl groups on the pyridine ring significantly influence the molecule's physical, chemical, and biological properties. Any alteration in this substitution pattern results in a different isomer with potentially distinct characteristics. For instance, shifting the hydroxyl group to a different position would create a different pyridinol derivative. The specific arrangement in this compound dictates its reactivity, intermolecular interactions, and how it fits into the active sites of biological targets or organizes within a material's structure. Therefore, unambiguous structural assignment is paramount for any research or application involving this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Niacin |

| Pyridoxine |

| 2-furylmethanol |

| Cinnamyl alcohol |

| Salicylaldehyde |

| 2-hydroxybenzyl alcohol |

| 2-methylpyridin-3-ol |

| 2-iodo-6-methylpyridin-3-ol |

| 6-Bromo-2-methylpyridin-3-ol |

| 2-Ethoxy-3-methylpyrazine |

| 2-Ethoxy-3-fluoro-6-methylpyridine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-ethoxy-6-methylpyridin-3-ol |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8-7(10)5-4-6(2)9-8/h4-5,10H,3H2,1-2H3 |

InChI Key |

IWQQSBHTJZVAPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=N1)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 6 Methylpyridin 3 Ol and Analogous Pyridinols

Direct Synthesis Strategies for 2-Ethoxy-6-methylpyridin-3-ol

Direct synthesis strategies offer an efficient route to this compound by constructing the core pyridinol structure with the required ethoxy, methyl, and hydroxyl groups in a concerted manner. These methods often involve novel cyclization pathways and regioselective functionalization techniques.

Novel Cyclization Pathways for Pyridinol Ring Formation

The formation of the pyridinol ring is the cornerstone of direct synthesis. One prominent method is the Bohlmann-Rahtz pyridine (B92270) synthesis , which allows for the generation of substituted pyridines in a two-step process. organic-chemistry.orgjk-sci.comwikipedia.orgresearchgate.net This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. Subsequent heat-induced isomerization and cyclodehydration yield the 2,3,6-trisubstituted pyridine. organic-chemistry.orgjk-sci.comwikipedia.orgresearchgate.net For the synthesis of a 2-alkoxy-3-hydroxy-6-methylpyridine, this would involve the careful selection of a β-enaminoester and a suitable ethynylketone.

Another versatile approach involves the cyclocondensation of β-ketoesters with enamines . The reaction of a β-ketoester with an enamine can lead to the formation of a dihydropyridinone intermediate, which can then be aromatized to the corresponding pyridinol. The synthesis of β-enaminoesters from β-ketoesters and amines is a well-established process, often catalyzed by acids or metal salts. acgpubs.org

Alkylation and Alkoxylation Routes to Introduce Ethoxy Functionality

The introduction of the ethoxy group at the C2 position is a critical step. In direct synthesis approaches, this can be achieved by using starting materials that already contain the ethoxy moiety. For instance, a β-ketoester with an ethoxy group at the appropriate position could be utilized in a cyclization reaction.

Alternatively, O-alkylation of a pyridin-2-one precursor can be employed. While this is technically a precursor-based approach, it is often integrated into a one-pot or sequential direct synthesis. The alkylation of the oxygen atom of the pyridone tautomer with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride or potassium carbonate, can yield the desired 2-ethoxypyridine. nih.govresearchgate.net The regioselectivity of this alkylation (O- vs. N-alkylation) can be influenced by factors such as the choice of solvent, base, and alkylating agent. nih.gov

Regioselective Hydroxylation and Methylation Approaches

Achieving the correct regiochemistry for the hydroxyl and methyl groups is paramount. In synthesis strategies like the Bohlmann-Rahtz reaction, the position of the substituents is dictated by the structure of the starting enamine and ethynylketone. organic-chemistry.orgjk-sci.comwikipedia.orgresearchgate.net For example, to obtain a 6-methyl substituted pyridinol, a β-enaminoester derived from a methyl-substituted β-dicarbonyl compound would be a logical starting point.

Regioselective synthesis of disubstituted pyridines can be challenging. However, methods for the regioselective synthesis of 2,6-disubstituted pyridines have been reported, which could be adapted for the synthesis of the target molecule. rsc.org Furthermore, the synthesis of 2,6-disubstituted 3-piperidinols has been achieved with high stereocontrol, which, after oxidation, could potentially lead to the desired pyridinol structure. nih.gov

Precursor-Based Synthesis and Transformation Reactions

Precursor-based methods provide a valuable alternative for the synthesis of this compound, starting from readily available pyridine derivatives and introducing the desired functional groups through a series of transformations.

Synthesis from Related Pyridine Derivatives (e.g., 2-Methoxy-6-methylpyridin-3-ol Precursors)

A common strategy involves the synthesis of a closely related precursor, such as 2-methoxy-6-methylpyridin-3-ol, followed by a transetherification reaction to introduce the ethoxy group. The synthesis of 3-hydroxy-6-methylpyridine from 5-methoxy-2-methylpyridine (B1356525) has been described, involving demethylation with reagents like L-selectride. chemicalbook.com

The synthesis of a key intermediate, 2-chloro-6-methylpyridin-3-ol (B31160) , is also a viable route. This precursor can then undergo nucleophilic substitution with sodium ethoxide to yield this compound. The synthesis of 2-chloro-6-methylpyridin-3-ol itself can be achieved from commercially available starting materials.

Another approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring for certain transformations and can be subsequently removed. For instance, 2-methylpyridine (B31789) N-oxide can be a starting point for introducing other functionalities before deoxygenation. nih.govchemicalbook.com The deoxygenation of pyridine N-oxides can be achieved using various reagents, including palladium-catalyzed methods. organic-chemistry.orgorganic-chemistry.org

Multi-Component Reactions for Substituted Pyridines

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and simplifying purification. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR that can be adapted to produce substituted pyridines. nih.gov This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.net The resulting dihydropyridine can then be oxidized to the corresponding pyridine.

Microwave-assisted MCRs have been shown to be particularly effective for the synthesis of highly functionalized indole (B1671886) derivatives, a strategy that could potentially be applied to the synthesis of substituted pyridinols. nih.gov Furthermore, MCRs have been developed for the synthesis of various substituted pyridines, and with careful selection of the starting components, could be tailored to produce this compound.

Below is a table summarizing some of the key synthetic strategies discussed:

| Synthetic Strategy | Description | Key Intermediates/Reagents | Advantages | Challenges |

| Bohlmann-Rahtz Synthesis | Two-step synthesis involving condensation of an enamine and an ethynylketone followed by cyclodehydration. organic-chemistry.orgjk-sci.comwikipedia.orgresearchgate.net | β-enaminoester, ethynylketone | Good for 2,3,6-trisubstituted pyridines. | High temperatures may be required for cyclodehydration. |

| O-Alkylation of Pyridone | Introduction of the ethoxy group by alkylating the corresponding pyridin-2-one precursor. nih.govresearchgate.net | 6-methylpyridin-2,3-dione, Ethyl iodide, Base (e.g., NaH) | Utilizes readily available precursors. | Potential for N-alkylation as a side reaction. nih.gov |

| Precursor-Based Etherification | Synthesis of a chloro-substituted precursor followed by nucleophilic substitution with an alkoxide. | 2-chloro-6-methylpyridin-3-ol, Sodium ethoxide | Modular approach allowing for late-stage functionalization. | Synthesis of the chloro-precursor may require multiple steps. |

| Hantzsch Dihydropyridine Synthesis | Multi-component reaction of an aldehyde, a β-ketoester, and ammonia, followed by oxidation. nih.govresearchgate.net | Ethoxy-substituted aldehyde, Ethyl acetoacetate, Ammonia | High atom economy and efficiency. | Requires a subsequent oxidation step. |

Catalytic Approaches in the Synthesis of Pyridinols

The synthesis of the pyridinol framework, a core component of this compound, is increasingly moving away from classical stoichiometric reactions towards more efficient and selective catalytic methods. These modern approaches utilize transition metals, heterogeneous catalysts, and electrochemical means to construct the heterocyclic ring with greater control and under milder conditions.

Transition metal catalysis is a cornerstone in the formation of pyridinol and its derivatives, offering diverse and powerful pathways. iipseries.org Various metals have been employed to facilitate the construction of the pyridine ring through different mechanistic routes:

Cobalt Catalysis: Cobalt complexes are effective in mediating [3+2+1] annulation reactions, for example, between β-enamino esters and 2-aminopyridine (B139424) derivatives, to form the pyridone scaffold, an isomer and common precursor to hydroxypyridines. iipseries.org

Palladium and Copper Catalysis: Cross-coupling reactions, such as the Suzuki and Sonogashira couplings catalyzed by palladium, are instrumental in functionalizing pre-existing pyridine rings, which can then be converted to the target pyridinols. organic-chemistry.org Copper-catalyzed reactions are also pivotal, for instance, in the reaction of acetophenones with 1,3-diaminopropane (B46017) to yield 2-arylpyridines. organic-chemistry.org

Rhodium Catalysis: Rhodium(III)-catalyzed methods have been developed for the rapid synthesis of highly substituted 2-pyridone structures from substrates like α,β-unsaturated oximes and diazomalonates. iipseries.org

Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer significant advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications. Zeolite catalysts like ZSM-5 have been used in the condensation of carbonyl compounds with ammonia to produce alkylpyridines, demonstrating high yield and selectivity. inlibrary.uz More advanced systems, such as magnetic copper ferrite (B1171679) nanoparticles supported on an IRMOF-3/graphene oxide composite, have shown high catalytic behavior in the one-pot synthesis of pyridine derivatives, featuring easy magnetic separation and consistent activity over multiple uses. nih.gov

Electrocatalysis represents a novel and sustainable approach. A recently developed method for synthesizing 3-pyridinol from biomass-derived furfurylamine (B118560) utilizes a bromonium-mediated electrochemical process. This "one-pot" conversion achieves a high yield (97%) by using a Br-/Br+ redox cycle in a strong acidic medium, highlighting a green chemistry pathway. acs.org

Table 1: Overview of Catalytic Methods in Pyridinol and Pyridine Synthesis

| Catalyst Type | Reaction Example | Key Advantages |

| Transition Metals (Co, Pd, Cu, Rh) | C-H activation, cross-coupling, annulation iipseries.orgorganic-chemistry.org | High efficiency, functional group tolerance, diverse product scope. iipseries.org |

| Heterogeneous Catalysts (Zeolites, MOFs) | Condensation of aldehydes/ketones with ammonia inlibrary.uznih.gov | Easy catalyst recovery and reuse, suitability for continuous processes. nih.gov |

| Electrocatalysis | Bromonium-mediated conversion of furfurylamine acs.org | Use of electricity as a reagent, high yields, sustainable starting materials. acs.org |

Process Optimization and Scalability Considerations in this compound Synthesis

Scaling the synthesis of this compound from a laboratory setting to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and sustainability. Key considerations include reaction conditions, raw material selection, process type (batch vs. continuous flow), and product purification.

A critical aspect of scalability is the move from traditional batch processing to continuous flow synthesis. Continuous flow manufacturing offers superior control over reaction parameters, enhanced safety due to smaller reaction volumes, and improved consistency. For the related compound 2-hydroxypyridine-N-oxide, a fully continuous flow synthesis has been successfully developed and scaled up to a production rate of 8 kg/day . acs.org This process utilizes a mixed fixed bed reactor with a 3D-printed static mixer to ensure complete conversion and integrates a continuous acid crystallization step for post-treatment, achieving an isolated yield of over 90% with purity exceeding 99%. acs.org Such a strategy would be highly applicable to the synthesis of this compound.

The choice of reagents is another vital optimization point. For oxidation steps common in pyridinol synthesis, using aqueous hydrogen peroxide (H₂O₂) is preferable to reagents like m-chloroperbenzoic acid (mCPBA). H₂O₂ is safer, has a high oxygen content, is cost-effective, and produces only water as a byproduct, aligning with green chemistry principles. acs.org

Thermal safety is a paramount concern during scale-up. The oxidation reaction to form N-oxides, often a step in pyridinol synthesis, can be highly exothermic. A thorough thermal hazard evaluation is necessary to define safe operating limits. For the synthesis of 2-hydroxypyridine-N-oxide, the heat of reaction was determined to be 142.1 kJ/mol, and the 24-hour decomposition temperature (T(D24)) was found to be 77 °C, providing critical data for designing a safe industrial process. acs.org

Finally, the purification strategy must be scalable. While laboratory syntheses often rely on chromatography, industrial-scale processes favor crystallization due to its efficiency in providing high-purity solid products at a large scale with lower solvent use and cost. acs.org Optimizing parameters such as solvent choice, temperature profile, and seeding is crucial for achieving high yield and the desired crystal morphology.

Table 2: Comparison of Laboratory vs. Industrial Scale Synthesis Considerations

| Parameter | Laboratory Scale | Industrial (Scalable) Scale |

| Process Type | Batch processing | Continuous flow processing preferred acs.org |

| Reagents | High-purity, specialty reagents | Cost-effective, safe, and green reagents (e.g., H₂O₂) acs.org |

| Purification | Column chromatography | Crystallization acs.org |

| Safety Analysis | Standard laboratory precautions | Detailed thermal hazard assessment (e.g., T(D24)) acs.org |

| Process Control | Manual control of temperature, time | Automated control for consistency and safety |

Advanced Spectroscopic Investigations and Structural Analysis of 2 Ethoxy 6 Methylpyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Studies

NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure, studying dynamic processes like tautomerism, and analyzing conformational preferences of molecules in solution. rsc.org

The ¹H NMR spectrum of 2-Ethoxy-6-methylpyridin-3-ol is expected to show distinct signals for each chemically non-equivalent proton. Based on the structure, one would anticipate:

Two Aromatic Protons: The protons at positions 4 and 5 of the pyridine (B92270) ring would appear as two separate doublets in the aromatic region (typically δ 6.5-8.5 ppm), coupling with each other.

Ethoxy Group Protons: The ethoxy group should produce a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, likely in the δ 3.5-4.5 ppm and δ 1.0-1.5 ppm ranges, respectively. rsc.org

Methyl Group Protons: The methyl group at position 6 would give rise to a singlet, expected in the δ 2.0-2.5 ppm range. researchgate.net

Hydroxyl Proton: The hydroxyl proton signal can appear over a broad chemical shift range and may be exchangeable with deuterium (B1214612) when D₂O is added.

The ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The approximate chemical shift regions would be:

Aromatic Carbons: Five signals in the δ 110-160 ppm range. The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C2, C3, C6) would resonate at the lower field (higher ppm) end of this range. researchgate.net

Ethoxy Group Carbons: Two signals in the aliphatic region, with the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 14-16 ppm. rsc.org

Methyl Group Carbon: One signal for the C6-methyl group, typically around δ 20-25 ppm.

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimates based on standard values and data from analogous compounds.

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H4 | 6.8 - 7.2 | Doublet (d) | ~8 Hz |

| H5 | 6.6 - 7.0 | Doublet (d) | ~8 Hz |

| -OCH₂CH₃ | 4.0 - 4.4 | Quartet (q) | ~7 Hz |

| C6-CH₃ | 2.2 - 2.5 | Singlet (s) | - |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet (t) | ~7 Hz |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C2 | 155 - 160 |

| C3 | 145 - 150 |

| C4 | 115 - 125 |

| C5 | 110 - 120 |

| C6 | 150 - 155 |

| -OCH₂CH₃ | 60 - 65 |

| C6-CH₃ | 20 - 24 |

3-Hydroxypyridine (B118123) and its derivatives can exist in a tautomeric equilibrium between the phenolic (hydroxy) form and a zwitterionic (pyridinium-olate) form. researchgate.netmdpi.com This equilibrium is highly sensitive to the solvent environment.

Hydroxy Form <=> Zwitterionic Form

NMR spectroscopy is exceptionally well-suited to study this phenomenon. mdpi.com In non-polar solvents (like chloroform-d), the less polar hydroxy form is expected to dominate. In polar, protic solvents (like methanol-d₄ or D₂O), the equilibrium is likely to shift towards the more polar zwitterionic tautomer, which can be stabilized by hydrogen bonding with the solvent.

This shift in equilibrium can be monitored by observing changes in the chemical shifts of the ring protons and carbons. mdpi.com For instance, the zwitterionic form lacks true aromaticity, which would lead to significant upfield shifts for the ring proton signals compared to the aromatic hydroxy form. If the exchange between the two tautomers is slow on the NMR timescale, separate sets of signals for each species might be observed. More commonly, the exchange is fast, and a single set of time-averaged signals is observed, with chemical shifts that reflect the relative populations of the two tautomers. mdpi.com

The this compound molecule possesses conformational flexibility, primarily due to rotation around the single bonds, such as the C2-O bond of the ethoxy group. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the ethoxy protons.

Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures to study these conformational changes. researchgate.net As the temperature is lowered, the rate of rotation around the C2-O bond decreases. If the rotation becomes slow enough, distinct signals for the different rotational isomers (rotamers) may be resolved. For example, the methylene protons of the ethoxy group, which are chemically equivalent with fast rotation, could become non-equivalent in a "frozen" conformation and appear as a complex multiplet instead of a simple quartet.

By analyzing the changes in the NMR line shapes (e.g., the broadening of signals and their eventual coalescence into a single peak as the temperature is raised), it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. diva-portal.org This provides valuable quantitative information about the molecule's conformational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions, one can identify the presence of chromophores and gain insight into the electronic structure, particularly the transitions involving π electrons.

Analysis of Electronic Absorption Bands and π-π Transitions*

A detailed analysis of the electronic absorption bands for this compound would be expected to reveal absorptions characteristic of the substituted pyridine ring system. Molecules containing aromatic rings and heteroatoms with lone pairs, such as the pyridine derivative , typically exhibit π → π* and n → π* transitions. The π → π* transitions, arising from the promotion of an electron from a π bonding orbital to a π anti-bonding orbital, are generally strong and occur at shorter wavelengths. The presence of substituents on the pyridine ring, namely the ethoxy, methyl, and hydroxyl groups, would influence the energy of these transitions and the position of the absorption maxima (λmax).

However, a comprehensive search of scientific literature and spectral databases did not yield specific experimental UV-Vis absorption data for this compound. Therefore, a definitive analysis of its electronic absorption bands and the assignment of specific π-π* transitions cannot be provided at this time.

Correlation of Experimental UV-Vis Data with Quantum Chemical Predictions

Quantum chemical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict the electronic absorption spectra of organic molecules. These computational methods can calculate the energies of electronic transitions, which can then be correlated with experimentally observed UV-Vis spectra. This correlation helps to validate the theoretical model and provides a more detailed assignment of the observed absorption bands to specific molecular orbital transitions.

For this compound, such a correlative study would involve optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies. The results would provide theoretical λmax values and oscillator strengths, which correspond to the position and intensity of absorption bands. Despite the availability of these computational methods, no published studies were found that present either the experimental UV-Vis spectrum or the corresponding quantum chemical predictions for this compound.

X-ray Diffraction Analysis of this compound and its Co-Crystals/Salts

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular geometry of a compound in the solid state. An SC-XRD analysis of this compound would yield a detailed structural model, including the exact bond lengths and angles of the pyridine ring and its ethoxy, methyl, and hydroxyl substituents. It would also reveal the planarity of the pyridine ring and the conformation of the flexible ethoxy group. For closely related compounds, such as 2-ethyl-6-methylpyridin-3-ol, SC-XRD has been used to characterize the molecular structure in detail.

A thorough review of crystallographic databases and the scientific literature found no reports on the synthesis of single crystals or the determination of the molecular structure of this compound by this method. Consequently, precise data on its molecular geometry from experimental diffraction studies are not available.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) within Crystal Lattices

As no crystal structure has been published for this compound or its co-crystals/salts, a specific analysis of the intermolecular interactions within its crystal lattice cannot be performed.

Computational and Theoretical Investigations of 2 Ethoxy 6 Methylpyridin 3 Ol

Quantum Chemical Analysis of Reactivity and Stability

Global Reactivity Parameters (Electronegativity, Hardness, Softness)

Global reactivity descriptors are fundamental in conceptual DFT and provide a quantitative measure of a molecule's reactivity and stability. ias.ac.in These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. ias.ac.in

Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Hardness (η): Chemical hardness represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are generally considered to be "hard."

Softness (S): The inverse of hardness, softness indicates the ease with which a molecule's electron cloud can be polarized.

These parameters are valuable in predicting how a molecule will interact with other chemical species. For instance, in the study of various pyridine (B92270) derivatives, these descriptors have been calculated to understand their reactivity in different chemical environments. researchgate.net

Illustrative Global Reactivity Parameters for a Substituted Pyridine

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -8.921 |

| LUMO Energy | ELUMO | - | -5.246 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.675 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 7.0835 |

| Hardness | η | (ELUMO - EHOMO)/2 | 1.8375 |

| Softness | S | 1/η | 0.5442 |

This table presents hypothetical data for illustrative purposes.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Theoretical calculations are instrumental in the design and prediction of new NLO materials. Pyridine derivatives have been extensively studied in this context because of their potential for charge transfer, which is a key factor for NLO activity. ias.ac.injournaleras.com

First-Order Hyperpolarizability Calculations for 2-Ethoxy-6-methylpyridin-3-ol

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value indicates a strong NLO activity. Computational methods, such as DFT, are frequently used to calculate the static hyperpolarizability of molecules. ias.ac.inresearchgate.netjournaleras.com These calculations help in understanding how the molecular structure contributes to its NLO properties. ias.ac.in For example, in a study on 3-amino-4-(Boc-amino)pyridine, the dipole moment and first hyperpolarizability values were evaluated to assess its potential as an NLO material. researchgate.net

Illustrative NLO Properties for a Substituted Pyridine

| Property | Symbol | Hypothetical Value (esu) |

| Dipole Moment | μ | 3.38 x 10-18 |

| Mean Polarizability | α | 15.2 x 10-24 |

| First-Order Hyperpolarizability | β | 318.78 x 10-32 |

This table presents hypothetical data for illustrative purposes and is compared to urea, a standard reference material for NLO properties.

Structure-NLO Property Relationships in Substituted Pyridines

The relationship between the molecular structure and its NLO properties is a cornerstone of designing efficient NLO materials. In substituted pyridines, the nature and position of electron-donating and electron-accepting groups on the pyridine ring play a crucial role in determining the NLO response. researchgate.net The arrangement of these groups can facilitate intramolecular charge transfer, which enhances the hyperpolarizability.

Theoretical studies on various pyridine derivatives have shown that:

The presence of both electron donor and acceptor groups can significantly increase the NLO response. ias.ac.in

The extent of π-conjugation within the molecule is a critical factor; longer conjugation pathways generally lead to larger hyperpolarizabilities. ias.ac.in

The specific placement of substituents on the pyridine ring can influence the charge distribution and, consequently, the NLO properties. researchgate.net

For a molecule like this compound, the ethoxy and methyl groups act as electron-donating groups, while the hydroxyl group can act as either a donor or a weak acceptor depending on the molecular environment. The nitrogen atom in the pyridine ring is an electron-withdrawing center. The interplay of these substituents would be expected to govern its NLO properties.

Reactivity and Reaction Mechanisms of 2 Ethoxy 6 Methylpyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally a challenging transformation. The electronegativity of the nitrogen atom reduces the electron density of the ring, deactivating it towards attack by electrophiles compared to benzene. wikipedia.orgquimicaorganica.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.org Electrophilic attack on pyridine typically occurs at the C-3 position (meta-substitution) because the cationic intermediates resulting from attack at the C-2 or C-4 positions would place an unfavorable positive charge on the electronegative nitrogen atom. study.comaklectures.com

In 2-Ethoxy-6-methylpyridin-3-ol, the pyridine ring is substituted with three electron-donating groups (EDGs): a strongly activating hydroxyl group (-OH), a strongly activating ethoxy group (-OEt), and a weakly activating methyl group (-CH₃). These substituents counteract the inherent electron deficiency of the pyridine ring, making the molecule more susceptible to electrophilic attack than pyridine itself. wikipedia.org The regioselectivity of EAS reactions is determined by the combined directing effects of these groups.

Hydroxyl Group (-OH) at C-3: As a powerful ortho, para-director, the hydroxyl group activates the C-2, C-4, and C-6 positions.

Ethoxy Group (-OEt) at C-2: This is also a strong ortho, para-director, activating the C-3 and C-5 positions.

Methyl Group (-CH₃) at C-6: This group provides weak activation and directs incoming electrophiles to the C-5 position.

The cumulative effect of these substituents points towards specific positions on the ring being highly favored for electrophilic attack. The C-5 position is particularly activated, being influenced by the directing effects of both the 2-ethoxy and 6-methyl groups. The C-4 position is also activated by the powerful 3-hydroxyl group. The reaction pathway involves the attack of an electrophile on the electron-rich π-system of the pyridine ring to form a resonance-stabilized cationic intermediate, known as a Wheland intermediate or σ-complex. wikipedia.orgacs.org The stability of this intermediate dictates the preferred position of attack. For this compound, attack at C-5 would lead to a highly stabilized intermediate where the positive charge can be effectively delocalized by the adjacent activating groups without being placed on the ring nitrogen. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final substituted product. acs.org

Table 1: Predicted Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect | Activated Positions |

| Ethoxy | C-2 | Strong Activator | Ortho, Para | C-3, C-5 |

| Hydroxyl | C-3 | Strong Activator | Ortho, Para | C-2, C-4, C-6 |

| Methyl | C-6 | Weak Activator | Ortho, Para | C-5 |

| Combined Effect | Net Activation | C-5 (strongly), C-4 (moderately) |

Computational chemistry provides powerful tools for predicting the reactivity of aromatic compounds. For substituted pyridines, methods such as Density Functional Theory (DFT) can be employed to model the electronic structure and predict the most likely sites for electrophilic attack. rsc.org Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are indicative of sites susceptible to electrophilic attack. For this compound, MEP calculations would be expected to show the most negative potential localized around the C-5 and C-4 positions. nih.gov

Frontier Molecular Orbital (FMO) Theory: The reactivity can be predicted by analyzing the Highest Occupied Molecular Orbital (HOMO). The lobes of the HOMO with the largest coefficients often correspond to the most nucleophilic atoms. It is anticipated that the HOMO of this compound would have significant electron density at the C-5 and C-4 atoms, marking them as the primary sites for interaction with electrophiles. researchgate.net

Calculated Charge Distribution: Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can further pinpoint the most electron-rich carbon atoms in the ring.

These computational approaches consistently suggest that electrophilic substitution on electron-rich pyridines is highly regioselective, and for this specific molecule, the C-5 position is the most probable site of reaction. elsevierpure.comnih.gov

Nucleophilic Reactions Involving the Hydroxyl and Ethoxy Groups

The hydroxyl group at the C-3 position behaves as a typical nucleophile and can readily undergo a variety of derivatization reactions. Unlike 2- and 4-hydroxypyridines, which exist in equilibrium with their pyridone tautomers, 3-hydroxypyridine (B118123) exists predominantly in the hydroxy form, making its oxygen atom available for reaction. chemtube3d.comyoutube.com

Alkylation: O-alkylation of the hydroxyl group can be achieved using various alkylating agents. For instance, reacting the sodium salt of the pyridinol (formed by treatment with a base like sodium methoxide) with an alkyl halide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) generally gives good yields of the corresponding 3-alkoxypyridine.

Acylation: The hydroxyl group can be easily acylated to form esters. A standard procedure involves reacting the compound with an acylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine. nih.govsemanticscholar.org The pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct. 4-Dimethylaminopyridine (DMAP) is often added as a more potent catalyst to accelerate the reaction. nih.gov

Other Derivatizations: A particularly useful derivatization is the conversion of the hydroxyl group to a triflate (-OTf). This is typically accomplished by reacting the hydroxypyridine with triflic anhydride in the presence of a base. The resulting triflate is an excellent leaving group, transforming the C-3 position into a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), thus allowing for the introduction of a wide variety of substituents. mdpi.comresearchgate.net

Table 2: Common Derivatization Reactions at the C-3 Hydroxyl Group

| Reaction | Reagents | Product |

| O-Alkylation | 1. NaH or NaOMe2. R-X (e.g., CH₃I, BnBr) | 3-Alkoxy derivative |

| O-Acylation | Ac₂O, Pyridine, DMAP (cat.) | 3-Acetoxy derivative |

| O-Silylation | TBDMSCl, Imidazole (B134444) | 3-Silyloxy derivative |

| Triflation | Tf₂O, Pyridine | 3-Triflyloxy derivative |

The 2-ethoxy group is an ether linkage and can be cleaved under specific conditions. The C(sp²)-O bond is generally strong, but several methods have been developed for the dealkylation of alkoxypyridines.

Nucleophilic Dealkylation: Reagents like L-selectride have been shown to be effective for the chemoselective demethylation of methoxypyridines, with the electron-deficient pyridine ring making the ether more susceptible to cleavage than anisole (B1667542) analogues. thieme-connect.com This suggests a similar reaction could de-ethylate the 2-ethoxy group via nucleophilic attack of the hydride on the ethyl group.

Lewis Acid-Promoted Cleavage: Strong Lewis acids can coordinate to the ether oxygen, activating the C-O bond for cleavage. In some cases, this activation facilitates nucleophilic substitution at the C-2 position of the pyridine ring. For example, Lewis acids can catalyze the transformation of 2-alkoxypyridines into 2-aminopyridines in the presence of amines. nih.gov

Transition Metal-Catalyzed Cleavage: Iridium complexes have been reported to catalyze the C-O bond cleavage of 2-alkoxypyridines, leading to an O-to-N alkyl migration and the formation of N-alkylpyridones. nih.govacs.org This represents a modification of the ethoxy moiety rather than its complete removal.

Metabolic pathways in biological systems often involve oxidative N-dealkylation, which proceeds via oxidation of the carbon alpha to the nitrogen. nih.govnih.gov While mechanistically different, this highlights the potential for oxidative cleavage of the ethoxy group under specific catalytic conditions.

Oxidative and Reductive Transformations of this compound

Reductive Transformations: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. The most common method for this transformation is catalytic hydrogenation. rsc.org This typically involves treating the compound with hydrogen gas (H₂) at elevated pressures in the presence of a heterogeneous catalyst.

Commonly used catalysts and conditions include:

Raney Nickel: Hydrogenation at high pressures (e.g., 200-4,000 psi) and temperatures (80-250 °C) in a solvent like water or ethanol. google.com

Platinum(IV) Oxide (PtO₂): Effective under milder conditions, often using a protic solvent like acetic acid at pressures of 50-70 bar. researchgate.net

Rhodium Catalysts (e.g., Rh₂O₃): Can be used under mild conditions (e.g., 5 bar H₂, 40 °C) for the reduction of various functionalized pyridines. rsc.org

The reaction results in the saturation of the aromatic ring to yield 2-Ethoxy-6-methylpiperidin-3-ol, a saturated heterocyclic compound. Iridium-catalyzed hydrogenation of 3-hydroxypyridinium (B1257355) salts is also a known method. nih.gov

Oxidative Transformations: The oxidation of this compound is more complex due to the presence of multiple oxidizable sites. The pyridine ring itself is electron-deficient and generally resistant to oxidation. However, the activating substituents are more susceptible.

Oxidation of the Methyl Group: Under strong oxidizing conditions (e.g., KMnO₄, K₂Cr₂O₇), the 6-methyl group could potentially be oxidized to a carboxylic acid, forming 2-ethoxy-3-hydroxy-pyridine-6-carboxylic acid.

Oxidation involving the Hydroxyl Group: The 3-hydroxyl group imparts phenol-like character to the molecule. Phenols can be sensitive to oxidation, which can lead to the formation of quinone-like structures or, under harsh conditions, ring-opening or polymerization.

N-Oxidation: The pyridine nitrogen atom possesses a lone pair of electrons and can be oxidized to an N-oxide using reagents like peroxy acids (e.g., m-CPBA). However, the steric hindrance from the adjacent 2-ethoxy and 6-methyl groups might influence the feasibility of this reaction. nih.gov

The specific outcome of an oxidation reaction would be highly dependent on the choice of oxidant and the reaction conditions, with the potential for chemoselectivity at the methyl or hydroxyl group.

Selective Oxidation of Methyl Group to Carboxylic Acid

The conversion of the methyl group at the 6-position of this compound to a carboxylic acid to form 2-ethoxy-3-hydroxy-pyridine-6-carboxylic acid is a challenging yet significant transformation. This oxidation requires carefully selected reagents to avoid side reactions involving the sensitive ethoxy and hydroxyl groups, as well as the pyridine ring itself. While direct oxidation of this compound is not extensively documented, analogous transformations of other substituted methylpyridines, such as lutidines, provide insight into viable synthetic routes.

Several methods are employed for the oxidation of methyl groups on pyridine rings, including liquid-phase and vapor-phase oxidation.

Liquid-Phase Catalytic Oxidation:

One promising approach is liquid-phase catalytic oxidation using an oxygen-containing gas as the oxidant in the presence of a metal catalyst. For instance, the oxidation of 2,6-lutidine to pyridine-2,6-dicarboxylic acid can be achieved using metal porphyrins as catalysts in an aqueous solvent. This method offers a greener alternative to stoichiometric oxidants.

| Reactant | Catalyst | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) |

| 2,6-Lutidine | Metal Porphyrins (e.g., CoTPPCl) | Oxygen-containing gas (Air, O₂) | Water | 60-100 | 2-4 |

Note: This data is based on the oxidation of 2,6-lutidine and is presented as a potential method for the oxidation of this compound.

Vapor-Phase Oxidation:

Vapor-phase oxidation over heterogeneous catalysts is another established method for converting alkylpyridines to pyridine carboxylic acids. This process typically involves passing the substrate along with air and water over a heated catalyst bed. For example, 5-ethyl-2-methylpyridine (B142974) can be oxidized to nicotinic acid using a LiV₆O₁₅/ZrSiO₄ catalyst at high temperatures. google.com This method benefits from using air as the oxidant and water as a solvent, minimizing waste. google.com

| Substrate | Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Yield of Carboxylic Acid (%) |

| 5-Ethyl-2-methylpyridine | LiV₆O₁₅/ZrSiO₄ | Air | 320 | 100 | 66 |

Note: This data is for the oxidation of 5-ethyl-2-methylpyridine and illustrates a general method applicable to substituted methylpyridines.

The presence of the hydroxyl and ethoxy groups on the pyridine ring in this compound would likely influence the reaction conditions required for selective methyl group oxidation, potentially requiring milder conditions to prevent degradation of these functional groups.

Reduction of the Pyridine Ring and Derivatives

The reduction of the pyridine ring in this compound to yield 2-ethoxy-6-methylpiperidine-3-ol is a valuable transformation for accessing saturated heterocyclic structures. The hydrogenation of 3-hydroxypyridines has been a subject of interest, with various methods developed to achieve this reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common and effective method for the reduction of pyridine rings. For 3-hydroxypyridine derivatives, nickel catalysts, such as Raney nickel, have been shown to be effective under high pressure and elevated temperatures. google.com This method has been successfully applied to produce N-substituted 3-hydroxypiperidines in high yields. google.com

| Substrate | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Product |

| 3-Hydroxypyridine methobromide | Raney Nickel | Water | 1800 | 150 | N-methyl-3-hydroxypiperidine |

| 3-Hydroxypyridine | Raney Nickel | Ethanol | 2000 | 150 | 3-Hydroxypiperidine |

Note: These examples demonstrate the reduction of 3-hydroxypyridine and its N-alkylated derivative, which is directly analogous to the reduction of this compound.

The reaction proceeds by the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the aromatic ring until it is fully saturated. The ethoxy and methyl groups are generally stable under these hydrogenation conditions.

Chemical Reduction:

In addition to catalytic hydrogenation, chemical reducing agents can also be employed. A notable example is the reduction of 3-hydroxypyridine with sodium borohydride (B1222165) in the presence of benzyl (B1604629) chloroformate. rsc.org This reaction proceeds via the formation of an N-benzyloxycarbonyl pyridinium (B92312) intermediate, which is then reduced by the hydride reagent to afford the corresponding tetrahydropyridine (B1245486) derivative, specifically 1-benzyloxycarbonyl-5-hydroxy-2-piperideine. rsc.org Further reduction would be necessary to obtain the fully saturated piperidine ring. This method offers a milder alternative to high-pressure catalytic hydrogenation.

Derivatization and Synthesis of Advanced Pyridinol Analogs

Design and Synthesis of Functionalized 2-Ethoxy-6-methylpyridin-3-ol Derivatives

The functionalization of the this compound skeleton is a key area of research, enabling the synthesis of a wide array of derivatives. The inherent reactivity of the pyridine (B92270) ring, coupled with the directing effects of the hydroxyl, ethoxy, and methyl substituents, allows for selective modifications.

The introduction of halogen, amino, and carboxylic acid groups onto the this compound framework significantly enhances its synthetic utility, providing handles for further chemical transformations.

Halogenation: Halogenated pyridinols are crucial intermediates in cross-coupling reactions. While direct halogenation of this compound is subject to regioselectivity challenges, related structures like 2-iodo-6-methylpyridin-3-ol are known. nih.gov The synthesis of such compounds often involves multi-step sequences, potentially starting from a pre-halogenated pyridine precursor like 2-bromo-6-methylpyridine. sigmaaldrich.com The use of molecular bromine and other brominating agents is a fundamental strategy for introducing bromine into aromatic systems, a principle that can be adapted for pyridinol derivatives. sci-hub.se

Amination: The synthesis of amino-substituted pyridinols, such as 2-ethoxy-6-methylpyridin-3-amine, creates valuable building blocks. bldpharm.comfluorochem.co.uk These compounds can be prepared through various synthetic routes. One potential strategy involves the generation of pyridyne intermediates from corresponding halopyridines, which can then be trapped by an amine nucleophile. thieme-connect.com Another common method is the reduction of a nitro group, as demonstrated in the synthesis of 3-amino-6-methylpyridin-2-ol (B112726) from a nitro precursor, which achieves quantitative yields under mild conditions using a palladium on carbon catalyst.

Carboxylation: The introduction of a carboxylic acid group yields derivatives like 2-ethoxy-6-methylpyridine-3-carboxylic acid and 3-ethoxy-6-methylpyridine-2-carboxylic acid. sigmaaldrich.comnih.gov These derivatives are important for creating amides, esters, and other functionalities. The synthesis can be achieved through methods such as the oxidation of a methyl group or via lithiation followed by quenching with carbon dioxide, strategies commonly employed in pyridine chemistry.

Table 1: Functionalized Derivatives of the Pyridinol Core

| Compound Name | Molecular Formula | Functionality | CAS Number |

|---|---|---|---|

| 2-Iodo-6-methylpyridin-3-ol | C₆H₆INO | Halogen | 23003-30-7 |

| 2-Ethoxy-6-methylpyridin-3-amine | C₈H₁₂N₂O | Amino | 1501925-63-8 |

| 2-Ethoxy-6-methylpyridine-3-carboxylic acid | C₉H₁₁NO₃ | Carboxylic Acid | 933696-84-5 |

The this compound scaffold serves as a foundational element for constructing more complex, polycyclic heterocyclic systems. These condensed rings are prevalent in medicinal chemistry and materials science. beilstein-journals.orgrsc.org

Strategies for forming fused rings often involve leveraging the existing functional groups on the pyridinol ring. For instance, an amino-substituted derivative can undergo condensation reactions with carbonyl compounds to form fused imidazole (B134444) rings, leading to structures like imidazo[1,2-a]pyridines. beilstein-journals.org The Skraup reaction or related cyclizations using 3-aminopyridine (B143674) derivatives are classic methods to construct naphthyridine frameworks. mdpi.com

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation and cross-coupling reactions, have expanded the possibilities for creating condensed systems. acs.org For example, a halogenated pyridinol derivative could undergo an intramolecular Heck or Sonogashira reaction to form a new fused ring. The synthesis of complex structures like 7-ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline demonstrates the integration of a methylpyridine unit into a larger, fused heterocyclic system, highlighting the synthetic possibilities. bldpharm.com

Applications of this compound as a Building Block in Complex Chemical Syntheses

This compound is a valuable building block, a term for foundational starting materials used to construct more complex molecules. cymitquimica.com Its utility stems from its pre-functionalized core, which can be elaborated into a variety of advanced chemical structures.

One major application is in the synthesis of ligands for coordination chemistry. The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal ions. This is exemplified by the use of related pyridine derivatives in the formation of complex structures such as trinuclear nickel(II) complexes and zinc-europium helical complexes. mdpi.comfrontiersin.org

Furthermore, derivatization of the scaffold leads to other versatile building blocks. For instance, conversion to 2-ethoxy-6-methylpyridine-3-boronic acid provides a key intermediate for Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. sigmaaldrich.com The synthesis of tert-butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl) intermediates also showcases its role as a precursor for introducing the pyridinol moiety into larger molecules. These applications underscore the importance of this compound as a foundational component in the toolbox of synthetic organic chemistry. rug.nl

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2-Iodo-6-methylpyridin-3-ol |

| 2-Bromo-6-methylpyridine |

| 2-Ethoxy-6-methylpyridin-3-amine |

| 3-Amino-6-methylpyridin-2-ol |

| 2-Ethoxy-6-methylpyridine-3-carboxylic acid |

| 3-Ethoxy-6-methylpyridine-2-carboxylic acid |

| 7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline |

| 2-Ethoxy-6-methylpyridine-3-boronic acid |

Coordination Chemistry and Ligand Design Incorporating 2 Ethoxy 6 Methylpyridin 3 Ol

2-Ethoxy-6-methylpyridin-3-ol as a Ligand in Metal Complexes

The structure of this compound, featuring a pyridine (B92270) ring with both a hydroxyl and an ethoxy group, suggests its potential as a versatile ligand in coordination chemistry. The presence of nitrogen and oxygen atoms as potential donor sites allows for various coordination modes.

Coordination Modes and Binding Sites (Nitrogen, Oxygen Donors)

Based on studies of related 3-hydroxypyridine (B118123) compounds, this compound is expected to coordinate to metal ions primarily through its pyridyl nitrogen atom and the oxygen atom of the deprotonated hydroxyl group. The ethoxy group is generally considered a weaker coordinating group compared to the pyridyl nitrogen and the phenolate (B1203915) oxygen.

The coordination can occur in several modes:

Monodentate Coordination: The ligand can bind to a metal center through either the pyridyl nitrogen or the hydroxyl oxygen. Coordination via the nitrogen atom is common for neutral 3-hydroxypyridine ligands. mdpi.com In some cases, monodentate coordination through the oxygen has also been observed. nih.gov

Bidentate Chelating Coordination: The ligand can form a stable five-membered chelate ring by coordinating to a metal center through both the pyridyl nitrogen and the deprotonated hydroxyl oxygen. This is a very common coordination mode for hydroxypyridine-based ligands.

Bridging Coordination: The 3-hydroxypyridine moiety can act as a bridging ligand, connecting two or more metal centers. This can occur through the nitrogen and oxygen atoms, leading to the formation of polynuclear complexes and coordination polymers. For instance, 3-hydroxypyridine has been shown to act as a bridging ligand in a copper(II) coordination polymer. iucr.org

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Synthesis and Characterization of Transition Metal Complexes with Pyridinol Ligands

The synthesis of transition metal complexes with pyridinol ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The reaction often involves the deprotonation of the hydroxyl group, which can be facilitated by the addition of a base.

A variety of transition metal complexes with ligands analogous to this compound have been synthesized and characterized. For example, complexes of Co(II), Fe(II), Zn(II), Mn(II), and Cu(II) with 3-hydroxypyridine-2-carboxylic acid have been reported. researchgate.net Similarly, Ni(II) and Zn(II) complexes with Schiff bases derived from 3-hydroxypyridine have been synthesized. nih.gov The characterization of these complexes is typically carried out using a range of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 2-(salicylimino)-3-hydroxypyridine | Octahedral | jocpr.com |

| Fe(II) | 2-(salicylimino)-3-hydroxypyridine | Octahedral | jocpr.com |

| Mn(II) | 2-(salicylimino)-3-hydroxypyridine | Octahedral | jocpr.com |

| Zn(II) | 2-(salicylimino)-3-hydroxypyridine | Octahedral | jocpr.com |

| Ni(II) | Hydroxypyridine functionalized N-heterocyclic carbene | Square Planar | acs.orgresearchgate.net |

| Pd(II) | Hydroxypyridine functionalized N-heterocyclic carbene | Square Planar | acs.orgresearchgate.net |

| Co(II) | 3-hydroxypyridine-2-carboxylic acid | Not specified | researchgate.net |

| Zn(II) | 3-hydroxy-2-formylpyridine N(4)ethylthiosemicarbazone | Trigonal Bipyramidal | researchgate.net |

Supramolecular Assembly Driven by this compound and its Derivatives

The ability of this compound to participate in hydrogen bonding and metal coordination makes it a promising building block for the construction of supramolecular assemblies.

Self-Assembly Processes Directed by Hydrogen Bonding and Metal Coordination

The hydroxyl group of this compound can act as a hydrogen bond donor, while the pyridyl nitrogen and the oxygen of the hydroxyl and ethoxy groups can act as hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonded networks in the solid state. researchgate.net The interplay between hydrogen bonding and metal coordination can lead to the formation of complex supramolecular architectures. nccr-must.ch

In the presence of metal ions, the self-assembly process can be directed by both the coordination preferences of the metal and the hydrogen bonding capabilities of the ligand. This dual role allows for the creation of structures with specific topologies and functionalities. For example, in a copper(II) complex with 3-hydroxypyridine, the ligand participates in both bridging coordination to the metal centers and O-H···O hydrogen bonding, leading to a three-dimensional supramolecular network. iucr.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bridging capability of 3-hydroxypyridine derivatives makes them suitable for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org In these materials, the organic ligand connects metal ions or metal clusters to form extended one-, two-, or three-dimensional networks.

The synthesis of coordination polymers with 3-hydroxypyridine ligands has been demonstrated with various transition metals, including copper and praseodymium. iucr.org The resulting structures can range from simple 1D chains to more complex 2D and 3D networks. nih.gov The design of the organic linker, including the nature and position of substituents, plays a crucial role in determining the final architecture and properties of the coordination polymer or MOF. mdpi.com

| Metal Ion | Ligand | Dimensionality | Key Feature | Reference |

|---|---|---|---|---|

| Cu(II) | 3-hydroxypyridine | 3D | Double-stranded chain linked by hydrogen bonds | iucr.org |

| Zn(II) | 4-hydroxypyridine-2,6-dicarboxylic acid | 2D | (4,4) net | nih.gov |

| Nd(III) | 4-hydroxypyridine-2,6-dicarboxylic acid | 2D | (4,4) grid | nih.gov |

| Zn(II) | Octakis(3-pyridyloxy)cyclotetraphosphazene | Not specified | Cationic framework | acs.org |

| Cd(II) | Octakis(3-pyridyloxy)cyclotetraphosphazene | Not specified | Cationic framework | acs.org |

Influence of Substituents on Ligand Properties and Coordination Environment

The electronic and steric properties of the substituents on the pyridine ring can significantly influence the ligand's coordination behavior and the properties of the resulting metal complexes. nih.gov In this compound, the ethoxy and methyl groups are expected to modulate its properties compared to the parent 3-hydroxypyridine.

The methyl group at the 6-position is an electron-donating group, which increases the basicity of the pyridyl nitrogen. researchgate.net This enhanced basicity generally leads to stronger coordination to metal ions. However, the steric bulk of the methyl group can also influence the coordination geometry and the stability of the complex. acs.orgwalisongo.ac.id

The ethoxy group at the 2-position is also electron-donating through resonance, which would further increase the electron density on the pyridine ring and enhance the donor ability of the nitrogen atom. The presence of an ethoxy group can also add lipophilicity to the ligand. vulcanchem.com The combined electronic effects of the methyl and ethoxy groups are expected to make this compound a stronger ligand than unsubstituted 3-hydroxypyridine.

The nature of the substituents can also affect the redox properties of the metal complexes and their catalytic activity. acs.orgnih.gov By systematically varying the substituents on the pyridinol backbone, it is possible to fine-tune the electronic and steric environment around the metal center, thereby controlling the reactivity and properties of the resulting coordination compounds.

Applications in Materials Science and Catalysis Non Biological Focus

Utilization of 2-Ethoxy-6-methylpyridin-3-ol Derivatives in Advanced Materials

The development of advanced materials often relies on the precise molecular engineering of organic components to achieve desired bulk properties. Pyridine (B92270) derivatives are integral to this effort, contributing to fields ranging from nonlinear optics to the fabrication of sophisticated hybrid materials.

Non-linear optical (NLO) materials are crucial for a range of photonic technologies, including optical switching, data storage, and frequency conversion. scirp.org The efficacy of organic NLO materials often stems from a molecular architecture featuring an electron donor and an electron acceptor connected by a π-conjugated system. scirp.org The pyridine ring is an effective component in such designs, serving as a π-electron relay and a modifiable core. scirp.org The addition of a pyridine ring to NLO materials can increase the number of π-electrons, leading to a significant enhancement in NLO behavior. scirp.org

Research into pyridine-based compounds has demonstrated their potential. For instance, pyridine-derived fluorenone and chalcone (B49325) molecules have been shown to exhibit significant NLO responses. researchgate.netrsc.org Theoretical studies using Density Functional Theory (DFT) have also been employed to predict the NLO properties of novel materials, such as hydrazone derivatives of halo-pyridinol, indicating that such compounds show much better NLO behavior than the standard material, urea. researchgate.net Furthermore, hybrid materials that incorporate pyridine moieties, such as porphyrin-pyridine dual-modified perovskite nanocrystals, have exhibited excellent NLO absorption performance. rsc.org

While direct studies on this compound for NLO applications are not extensively documented, its structure, featuring an electron-rich pyridinol system, suggests its potential as a building block for new NLO materials. The hydroxyl and ethoxy groups act as donors, and the pyridine ring provides the necessary π-system, which could be further functionalized to create advanced NLO chromophores.

Table 1: Examples of Pyridine-Based NLO Materials and their Properties This table is interactive. Click on headers to sort.

| Compound Class | NLO Property Investigated | Key Finding | Reference(s) |

|---|---|---|---|

| Pyridine-Chalcone Derivatives | Second Harmonic Generation (SHG) | Display substantial NLO response due to favorable molecular and crystalline parameters. | researchgate.net |

| Pyridine-Fluorenone Derivatives | Second- and Third-Order NLO Effects | Show highly efficient NLO effects, including resonance-enhanced SHG. | rsc.org |

| Porphyrin-Pyridine Perovskite Hybrids | NLO Absorption | Nonlinear absorption coefficient is 10 times higher than the pristine material. | rsc.org |

The incorporation of specific organic molecules into larger macromolecular or composite structures allows for the creation of polymers and hybrid materials with tailored functionalities. Pyridine derivatives are valuable in this context due to their coordination chemistry and ability to form hydrogen bonds. wiley-vch.de

Inorganic-organic hybrid materials have been successfully synthesized by combining lead(II) bromide with pyridine-hydrazone ligands. rsc.org In these materials, the pyridine-based organic units bridge metal centers, forming distinct one- and two-dimensional metal-organic networks. rsc.org The coordination mode of the organic ligand dictates the final architecture of the material. rsc.org

Another example involves the formation of pyridine-sepiolite hybrids, where pyridine molecules are stabilized within the structural tunnels of the clay mineral. wiley-vch.de This is achieved through coordination to magnesium ions at the edges of the silicate (B1173343) structure via stable Mg-N bonds. wiley-vch.de Such materials demonstrate how organic pyridine units can be integrated with inorganic supports to modify surface chemistry and structural properties.

Porphyrin-based polymers have also been covalently functionalized with graphite (B72142) phase carbon nitride to create nanohybrids with improved NLO performance, showcasing the role of complex organic structures in advanced polymer science. frontiersin.org Similarly, perovskite nanocrystals have been modified with pyridine-containing ligands to reduce surface trap states and enhance electronic coupling, resulting in hybrid materials with superior optoelectronic properties. rsc.org

Catalytic Applications of this compound and its Metal Complexes

The pyridine nucleus is a cornerstone of ligand design in coordination chemistry and catalysis. The 2-pyridonate motif, a deprotonated form of a 2-hydroxypyridine, is a versatile LX-type donor that has been successfully employed in a wide array of catalytic transformations. rsc.orgresearchgate.net The ability of the pyridinol oxygen and the pyridine nitrogen to chelate to a metal center, combined with the electronic tunability of the pyridine ring, makes these ligands highly effective in stabilizing catalytically active metal species.

Metal complexes featuring pyridinol or pyridonate ligands have proven to be efficient catalysts for several important organic reactions.

C-C Cross-Coupling Reactions: Palladium(II) complexes with pyridine-based ligands have been used as effective precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. acs.org These reactions are fundamental for the formation of carbon-carbon bonds. The electronic properties of the pyridine ligand, influenced by substituents, can modulate the catalytic activity of the palladium center. acs.org

Hydroboration Reactions: The hydroboration of alkenes and pyridines is a powerful method for producing valuable organoboron compounds and N-heterocycles. acs.orgnih.gov Cobalt complexes supported by phosphinopyridonate ligands catalyze the double hydroboration of pyridines with high activity and regioselectivity. nih.gov Nickel(0) complexes supported by bidentate NHC-pyridone ligands are also effective catalysts for the hydroboration of styrene. acs.orgchemrxiv.org In these systems, the pyridone moiety is believed to play a direct role in the reaction mechanism. acs.orgchemrxiv.org

The structural features of this compound, particularly the 3-hydroxy-pyridine core, make it an analogous and promising scaffold for developing new ligands for these and other catalytic processes.

Table 2: Catalytic Applications of Pyridinol/Pyridonate Metal Complexes This table is interactive. Click on headers to sort.

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference(s) |

|---|---|---|---|---|

| Pd(II) / Pyridine Ligands | Suzuki-Miyaura & Heck Coupling | Aryl halides, boronic acids, alkenes | Efficient and versatile precatalysts for C-C bond formation. | acs.org |

| Cobalt / Phosphinopyridonate Ligands | Double Hydroboration | Pyridines, Pinacolborane | High activity and regiocontrol toward tetrahydropyridine (B1245486) derivatives. | nih.gov |

| Nickel(0) / NHC-Pyridone Ligands | Hydroboration | Styrene, Pinacolborane | Highly branched-selective hydroboration; pyridone motif plays a key role. | acs.orgchemrxiv.org |

Understanding the reaction mechanism is key to optimizing catalytic systems. Studies on pyridinol-metal complexes have revealed sophisticated pathways often involving metal-ligand cooperation, where the ligand is not merely a spectator but an active participant in bond-making and bond-breaking steps. rsc.orgresearchgate.net

In many hydrofunctionalization reactions, a substrate E-H bond (where E can be B, Si, H, etc.) is cleaved across the metal-ligand framework. rsc.org This cooperative bond cleavage can result in a metal hydride species and a pyridinol ligand (pyO-H), or if the E-H bond is hydridic (like a borane), it can form a metal hydride and a pyO-E species. rsc.org

For example, in the cobalt-catalyzed double hydroboration of pyridines, mechanistic experiments point to the intermediacy of a cobalt(III) hydride species and active involvement of the ligand. nih.gov Similarly, for nickel-catalyzed hydroboration, it is hypothesized that the pyridone oxygen engages in a Lewis acid-base interaction with the borane (B79455) reagent, facilitating regioselective hydride delivery. acs.orgchemrxiv.org

In palladium-catalyzed C-H functionalization, catalytic cycles often involve Pd(II)/Pd(IV) or Pd(II)/Pd(0) intermediates. nih.gov Ligands like pyridines are crucial for stabilizing these various oxidation states and facilitating key steps such as oxidative addition and reductive elimination. nih.govbeilstein-journals.org Catalyst deactivation pathways, such as the formation of inactive dimeric species, have also been identified, providing critical information for improving catalyst design and longevity. nih.gov

While many pyridinol-based catalysts operate in a homogeneous phase, there is significant interest in developing heterogeneous versions to simplify catalyst separation and recycling. This can be achieved by immobilizing the active catalytic complex onto a solid support.

Potential supports include inorganic materials like silica (B1680970) and clay minerals, or organic polymers. The interaction of pyridine with the clay mineral sepiolite, forming stable coordinate bonds with surface metal ions, provides a model for how such supported catalysts could be constructed. wiley-vch.de By anchoring a catalytically active metal complex of a this compound derivative to a solid support, a robust and reusable heterogeneous catalyst could be developed.

Magnetically recoverable catalysts represent another advanced approach. These systems typically involve attaching the catalyst to magnetic nanoparticles (e.g., Fe₃O₄), allowing for easy separation from the reaction mixture using an external magnet. rsc.orgarabjchem.org While much of the work in this area has focused on using magnetic catalysts to synthesize pyridine derivatives, the principles can be inverted. rsc.orgarabjchem.org A pyridinol-metal complex could be functionalized with an appropriate linker and grafted onto silica-coated magnetic nanoparticles, combining the specific catalytic activity of the pyridinol complex with the practical advantages of heterogeneous, magnetically separable systems.

Emerging Research Directions and Future Outlook

Exploration of Green Chemistry Methodologies for 2-Ethoxy-6-methylpyridin-3-ol Synthesis

Traditional synthetic routes for pyridine (B92270) derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijarsct.co.inrasayanjournal.co.in The principles of green chemistry are increasingly being applied to mitigate these issues, and future research on the synthesis of this compound is expected to align with these sustainable practices.

Key areas of exploration in the green synthesis of this compound are likely to include:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov The application of microwave irradiation to the synthesis of this compound could lead to more efficient and environmentally benign production methods.

Solvent-Free and Alternative Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Future methodologies may focus on solvent-free reaction conditions, potentially utilizing mechanochemistry, where mechanical force is used to drive reactions. ijarsct.co.in Additionally, the use of greener solvents such as water, ethanol, or ionic liquids is a promising avenue for reducing the environmental impact of the synthesis process. rasayanjournal.co.in

Biocatalysis: Enzyme-based catalysts, or biocatalysts, offer high selectivity and operate under mild reaction conditions, making them an attractive option for green synthesis. ijarsct.co.in Research into engineering specific enzymes for the synthesis of substituted pyridinols like this compound from renewable feedstocks could revolutionize its production.

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. nih.gov Designing a one-pot synthesis for this compound would streamline the manufacturing process, reduce waste, and minimize energy consumption.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. nih.gov |

| Solvent-Free Reactions | Elimination of hazardous solvents, cleaner processes. ijarsct.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. nih.gov |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanism Elucidation

A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable tools in modern chemistry. For the synthesis of this compound, the application of these techniques will provide invaluable insights.

Future research in this area is expected to involve:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions by tracking the changes in vibrational frequencies of functional groups. nih.govyoutube.com In situ FTIR can provide real-time data on the consumption of reactants and the formation of intermediates and products during the synthesis of this compound, leading to a better understanding of the reaction pathway. nih.gov

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed structural information and can be used to monitor reactions in real-time directly in the NMR tube. iastate.edumagritek.comuni-mainz.de This technique can be employed to study the kinetics of the formation of this compound, identify transient intermediates, and elucidate the reaction mechanism with high precision. nih.gov The development of benchtop NMR spectrometers is making this powerful technique more accessible for routine reaction monitoring. magritek.com

Predictive Modeling and Machine Learning in Pyridinol Chemistry